molecular formula C11H12ClNO3 B8519727 N-(chloroacetyl)-glycine benzyl ester

N-(chloroacetyl)-glycine benzyl ester

Cat. No.: B8519727
M. Wt: 241.67 g/mol
InChI Key: PELMMJFZMRKJPS-UHFFFAOYSA-N
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Description

N-(chloroacetyl)-glycine benzyl ester is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

benzyl 2-[(2-chloroacetyl)amino]acetate

InChI

InChI=1S/C11H12ClNO3/c12-6-10(14)13-7-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)

InChI Key

PELMMJFZMRKJPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of glycine benzylester hydrochloride (25.2 g, 12.5 mmol, Aldrich) in CH2Cl2 (200 ml) was added a solution of K2CO3 (77 g, 55.8 mmol) in H2O (200 ml). The mixture was cooled to 0° C. and chloroacetylchloride (21.0 g, 18.6 mol, Aldrich) was added dropwise in 15 min. The mixture was warmed to room temperature and stirred for 2 h. The two layers were separated and the aqueous layer was extracted with CH2Cl2 (100 ml). The organic layers were combined and washed with H2O (100 ml), brine (100 ml), dried (MgSO4). Evaporation of solvent afforded a light yellowish glassy solid. This was triturated with 250 ml of hexane. The colorless solid was collected and dried to give 30.0 g of the material 1.
Quantity
25.2 g
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reactant
Reaction Step One
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200 mL
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solvent
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77 g
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200 mL
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21 g
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reactant
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Yield
100%

Synthesis routes and methods II

Procedure details

DOTA-G-tri-t-butyl ester 4, an intermediate compound in the synthesis of the conjugate 22, was synthesized starting with glycine benzylester hydrochloride (Aldrich), as described in Scheme 1. Chloroacetylchloride (Aldrich) was added to glycine benzylester hydrochloride in the presence of K2CO3 to produce N-(chloroacetyl)-glycine benzyl ester 1. The ester 1 was added to a suspension of DO3A-tri-t-butyl ester hydrochloride 2 (see U.S. Pat. No. 5,573,752) in K2CO3 to produce DOTA-G-tri-t-butyl-benzyl ester 3. Subsequent catalytic hydrogenation produced the DOTA-G-tri-t-butyl ester 4.
[Compound]
Name
DOTA-G-tri-t-butyl ester
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